molecular formula C10H15NO3 B14498557 2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol CAS No. 63385-74-0

2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol

Cat. No.: B14498557
CAS No.: 63385-74-0
M. Wt: 197.23 g/mol
InChI Key: WRHGKOAYNAMJJE-UHFFFAOYSA-N
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Description

2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of an amino group, an ethoxy group, and a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where an ethoxyphenol derivative reacts with an aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Bases like sodium hydroxide and catalysts such as palladium on carbon are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial formulations.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxyethanol backbone can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyphenoxy)ethanol: Similar structure but lacks the amino group.

    2-(4-Aminophenyl)ethanol: Contains an amino group but differs in the position of the ethoxy group.

Uniqueness

2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group on the phenoxyethanol backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63385-74-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2-amino-4-ethoxyphenoxy)ethanol

InChI

InChI=1S/C10H15NO3/c1-2-13-8-3-4-10(9(11)7-8)14-6-5-12/h3-4,7,12H,2,5-6,11H2,1H3

InChI Key

WRHGKOAYNAMJJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCCO)N

Origin of Product

United States

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